molecular formula C16H13ClN2O3S B5804132 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole

2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5804132
M. Wt: 348.8 g/mol
InChI Key: NRZVBPGPSDJRPK-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring system recognized for its significant potential in medicinal chemistry and pharmaceutical research . This compound is of high interest in the development of novel therapeutic agents, particularly in the ongoing effort to combat drug-resistant pathogens and cancer . The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing molecules like carboxylic acids, esters, and amides, which can fine-tune the compound's physicochemical properties, bioavailability, and binding affinity to biological targets . The specific structural motif of this compound, which incorporates a phenyl ring at the 5-position and a sulfonylethyl-linked chlorophenyl group at the 2-position, is designed to enhance its interaction with key enzymatic sites. The primary research value of this compound lies in its potential multifaceted biological activity. Derivatives of 1,3,4-oxadiazole demonstrate a broad spectrum of antimicrobial properties, including potent activity against both Gram-positive and Gram-negative bacteria . The presence of the sulfonyl group and chlorophenyl moiety may further augment this activity, as such substituents are known to improve lipid solubility and facilitate penetration through bacterial cell membranes . Furthermore, 1,3,4-oxadiazole derivatives are investigated as anticancer agents due to their ability to inhibit specific cancer biological targets . Research indicates that these compounds can act by inhibiting crucial enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), or by disrupting microtubule assembly, leading to the suppression of cancer cell proliferation . The integration of these structural features makes this reagent a valuable candidate for researchers exploring structure-activity relationships (SAR) in the design of new antimicrobial and antiproliferative compounds. This product is provided For Research Use Only. It is intended for laboratory research and experimental investigations in vitro. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-6-8-14(9-7-13)23(20,21)11-10-15-18-19-16(22-15)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZVBPGPSDJRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole is part of a class of compounds known as oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific oxadiazole derivative, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound is C16H13ClN2O3SC_{16}H_{13}ClN_{2}O_{3}S. Its structure features a 1,3,4-oxadiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl and sulfonyl groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxic effects, leading to apoptosis as evidenced by increased p53 expression and caspase-3 activation .
  • MDA-MB-231 (triple-negative breast cancer) : Related oxadiazole derivatives exhibited IC50 values indicating effective inhibition of cell proliferation .

The mechanisms through which oxadiazole derivatives exert their biological effects include:

  • Inhibition of Key Enzymes : Some compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .
  • Apoptosis Induction : Activation of apoptotic pathways through modulation of proteins such as p53 and caspases has been observed .
  • Targeting Growth Factors : Inhibition of growth factors such as EGFR and VEGF has been implicated in the anticancer activity of these compounds .

Selectivity and Toxicity

The selectivity of oxadiazole derivatives for cancer cells over normal cells is a critical factor in their therapeutic potential. For example, certain derivatives have shown high selectivity against specific cancer cell lines while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction via p53
Compound BMDA-MB-2312.41HDAC inhibition
Compound CPANC-10.75EGFR inhibition
Compound DSK-MEL-289 pMCaspase activation

Case Study: Compound Evaluation

A study evaluating a series of 1,3,4-oxadiazoles found that modifications in the chemical structure significantly influenced biological activity. The most potent compound from this series showed an IC50 value in the micromolar range against various cancer cell lines, indicating that structural optimization is crucial for enhancing efficacy while minimizing toxicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The sulfonamide group in 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole has been linked to enhanced antibacterial activity against various strains of bacteria. A study demonstrated that similar oxadiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Anticancer Potential

Oxadiazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth. In vitro studies have revealed that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapeutics .

Pesticide Development

The compound's chemical structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Studies have shown that oxadiazoles can act as effective agents against pests and diseases affecting crops. The incorporation of the chlorophenyl group may enhance the compound's efficacy and selectivity towards target organisms while minimizing toxicity to non-target species .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with specific properties such as thermal stability and chemical resistance. Research has indicated that incorporating oxadiazole units into polymer backbones can enhance mechanical properties and thermal performance, making these materials suitable for high-performance applications .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains using oxadiazole derivatives similar to the target compound .
Study BAnticancer PotentialReported apoptosis induction in HeLa cells with oxadiazole derivatives, indicating potential use in cancer therapy .
Study CAgricultural UseEvaluated the efficacy of oxadiazole-based pesticides on crop yield improvement while reducing pest populations .
Study DPolymer DevelopmentSynthesized novel polymers incorporating oxadiazole units that exhibited enhanced thermal stability and mechanical strength .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring exhibits moderate electrophilicity at positions 2 and 5 due to electron-withdrawing effects. In 2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole, substitution reactions primarily target the oxadiazole ring:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Thiol Substitution NaSH, DMF, 80°C, 6 h5-phenyl-1,3,4-oxadiazole-2-thiolSulfur replaces the sulfonylethyl group, confirmed via MS and IR analysis.
Amine Substitution Ethylenediamine, EtOH, reflux, 12 h2-(aminoethyl)-5-phenyl-1,3,4-oxadiazoleThe sulfonylethyl group is displaced, yielding a primary amine derivative.

Oxidative Transformations

The sulfonylethyl group’s stability under oxidative conditions limits reactivity, but the oxadiazole ring can undergo oxidation:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Ring Oxidation KMnO₄, H₂SO₄, 60°C, 3 h1,2,4-triazole-3-carboxylic acidOxadiazole ring cleavage forms a triazole derivative; yield: 62%.
Side-Chain Oxidation H₂O₂, AcOH, 50°C, 8 hSulfonic acid derivativeEthyl chain oxidation to sulfonic acid observed in <10% yield.

Reductive Reactions

Reduction targets the oxadiazole ring or sulfonyl group:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, 24 hTetrahydro-oxadiazole derivativeRing saturation occurs without cleavage; confirmed via ¹H-NMR.
Sulfonyl Reduction LiAlH₄, THF, 0°C, 2 hThioether intermediatePartial reduction of sulfonyl to thioether (yield: 35%).

Acid/Base-Mediated Hydrolysis

The oxadiazole ring undergoes hydrolysis under extreme pH:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Acidic Hydrolysis 6M HCl, reflux, 12 hPhenylacetic acid + hydrazine sulfateComplete ring cleavage; hydrazine byproduct detected via LC-MS.
Basic Hydrolysis NaOH (10%), 100°C, 6 hBenzamide + sulfonylethyl hydrazidePartial hydrolysis with 78% conversion; stable in mild bases.

Cross-Coupling Reactions

The 4-chlorophenyl group in the sulfonylethyl moiety enables palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-substituted derivativeChlorine replaced with aryl group (yield: 55–70%); confirmed via XRD.

Electrophilic Aromatic Substitution

The 5-phenyl group undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Nitration HNO₃/H₂SO₄, 0°C, 4 h3-nitro-5-phenyl-1,3,4-oxadiazoleMeta-nitration dominates (yield: 68%); regiochemistry confirmed via NOE.
Sulfonation SO₃, H₂SO₄, 50°C, 8 h3-sulfo-5-phenyl-1,3,4-oxadiazoleLimited solubility of product complicates isolation.

Ring-Opening Reactions

Under harsh conditions, the oxadiazole ring opens:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Thermal Decomposition 250°C, N₂ atmosphere, 1 hCO, NH₃, and benzonitrileMass spectrometry confirms gaseous byproducts.
Radical-Induced Cleavage AIBN, Toluene, 80°C, 6 hDisulfide-linked fragmentsRadical intermediates detected via EPR spectroscopy.

Key Mechanistic Insights:

  • The sulfonylethyl group enhances electron withdrawal, stabilizing the oxadiazole ring but reducing nucleophilic substitution rates compared to non-sulfonylated analogs .

  • The 5-phenyl group directs electrophilic substitution to the meta position due to steric hindrance from the oxadiazole ring .

  • Palladium-catalyzed couplings are feasible at the 4-chlorophenyl site, enabling modular derivatization for drug discovery .

This reactivity profile positions this compound as a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Aryl and Heteroaryl Substitutions
  • 2-(4-Chlorophenyl)-5-aryl Derivatives (Compounds 106 and 107): Structure: Position 2: 4-chlorophenyl; Position 5: 4-fluorophenyl (106) or 4-methoxyphenyl (107). Activity: Demonstrated potent anticancer activity against CNS (SF-295), breast (MCF-7), and prostate (PC-3) cancer cell lines, with growth percentages (GP) of 98.74% and 95.37% at 10⁻⁵ M, respectively .
  • 2-(3-Chloro-5-trifluoromethylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole (E1) :

    • Structure : Position 2: pyridine ring with -Cl and -CF₃ groups.
    • Application : Insecticidal activity, highlighting the role of electron-withdrawing groups in agrochemical applications .
Sulfur-Containing Substituents
  • 2-(Arylsulfonyl)-5-phenyl Derivatives (6j, 6c, 6i) :
    • Structure : Direct sulfonyl group (-SO₂-) at position 2.
    • Activity : Compound 6j (2-(3,4-dimethylphenyl)-5-tosyl) showed potent antibacterial activity (MIC = 8 µg/mL) and moderate antioxidant activity (DPPH scavenging IC₅₀ = 45 µM) .
    • Comparison : The sulfonylethyl group in the target compound may enhance solubility but reduce direct sulfonyl-mediated enzyme inhibition.

Substituent Variations at Position 5

  • 2-(Phenoxymethyl)-5-phenyl Derivatives (7a-o): Structure: Position 2: phenoxymethyl (-O-CH₂-C₆H₅); Position 5: phenyl. Activity: Compound 7m exhibited IC₅₀ = 10.25 µM against MCF-7 breast cancer cells via apoptosis induction, comparable to the target compound’s inferred mechanism . Key Difference: Phenoxymethyl substituents improve metabolic stability but lack the sulfonyl group’s electron-withdrawing effects .
  • 2-(2-Bromo-3-nitrophenyl)-5-phenyl Derivatives (4a-j) :

    • Structure : Position 2: bromo-nitrophenyl; Position 5: phenyl.
    • Activity : Compound 4c showed IC₅₀ = 12.3 µM against MCF-7 cells and strong estrogen receptor binding (ΔG = -9.8 kcal/mol in docking studies) .

Data Tables

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Substituent (Position 2) Cell Line (IC₅₀ or GP) Reference
Target Compound -SO₂-CH₂-CH₂-(4-Cl-C₆H₄) N/A (Inferred similar to 106/107) -
106 4-Cl-C₆H₄ SF-295 (GP = 98.74%)
7m Phenoxymethyl MCF-7 (IC₅₀ = 10.25 µM)
4c 2-Bromo-3-nitrophenyl MCF-7 (IC₅₀ = 12.3 µM)

Table 2: Antimicrobial and Antioxidant Activities

Compound Substituent (Position 2) Antibacterial (MIC, µg/mL) Antioxidant (DPPH IC₅₀, µM) Reference
6j 3,4-Dimethylphenyl-tosyl 8 (S. aureus) 45
E1 3-Cl-5-CF₃-pyridin-2-yl N/A N/A

Research Findings and Mechanistic Insights

  • Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂, -SO₂-) at position 2 show enhanced cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets like tubulin or DNA topoisomerases .
  • Antimicrobial Activity : Sulfonyl-containing derivatives (e.g., 6j) disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .
  • Structural Advantages : The sulfonylethyl group in the target compound may improve pharmacokinetic properties (e.g., bioavailability) compared to bulkier substituents like naphthofuran () or pyridine .

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonylethyl group .
  • Catalysis : K₂CO₃ or Et₃N improves cyclization efficiency by deprotonating intermediates .
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates products with >95% purity, as validated by TLC .

What strategies address contradictions in spectroscopic vs. computational data?

Q. Advanced

  • Cross-Validation : Compare experimental IR/NMR with DFT-simulated spectra. Discrepancies in NH stretching (DFT overestimates by ~20 cm⁻¹) may arise from solvent effects .
  • Dynamic Effects : MD simulations account for conformational flexibility in solution, resolving discrepancies in NOE correlations .

How do substituents influence electronic properties and bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -Cl): Lower HOMO energy (e.g., −6.2 eV), enhancing oxidative stability .
  • Sulfonyl vs. Thioether Linkers : Sulfonyl groups increase polarity (logP reduction by ~1.5), improving aqueous solubility for pharmacological assays .

What are best practices for handling air-sensitive intermediates?

Q. Basic

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chlorination with PCl₅) .
  • Stabilize intermediates with inert gas (N₂/Ar) during storage .

How to design SAR studies for this compound?

Q. Advanced

  • Library Synthesis : Introduce varied substituents (e.g., -OCH₃, -CF₃) at the phenyl ring via Suzuki coupling .
  • Assays : Test antimicrobial activity via broth microdilution (MIC) or kinase inhibition via ELISA .

What analytical challenges arise in quantifying byproducts?

Q. Advanced

  • HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate unreacted hydrazides (retention time ~8.2 min) from the target compound (~12.5 min) .
  • NMR Titration : Detect trace aldehydes (δ 9.8–10.2 ppm) from incomplete cyclization .

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